2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

asymmetric cyclopropanation Simmons-Smith reaction chiral dioxaborolane ligand

2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (CAS 161344-85-0) is the (4R,5R)-configured dioxaborolane ester derived from butylboronic acid and (R,R)-(+)-N,N,N′,N′-tetramethyltartaric acid diamide. It is a chiral, non-racemic organoboron compound (MW 270.13 g/mol, C12H23BN2O4) that functions as a stoichiometric chiral controller in enantioselective Simmons–Smith cyclopropanation reactions.

Molecular Formula C12H23BN2O4
Molecular Weight 270.14 g/mol
CAS No. 161344-85-0
Cat. No. B071390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
CAS161344-85-0
Molecular FormulaC12H23BN2O4
Molecular Weight270.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
InChIInChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3
InChIKeyAFQWQRBBIZKYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (CAS 161344-85-0): Core Identity and Sourcing Relevance


2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (CAS 161344-85-0) is the (4R,5R)-configured dioxaborolane ester derived from butylboronic acid and (R,R)-(+)-N,N,N′,N′-tetramethyltartaric acid diamide . It is a chiral, non-racemic organoboron compound (MW 270.13 g/mol, C12H23BN2O4) [1] that functions as a stoichiometric chiral controller in enantioselective Simmons–Smith cyclopropanation reactions [2]. The compound is supplied as a liquid (density 1.072 g/mL at 25 °C, boiling point 178–179 °C, [α]²⁰/D −105°, c = 1.7% in chloroform) [3] and is listed as a reactant for the preparation of biologically and pharmacologically active molecules, including GPR119 agonists .

Reaction Class Enantioselective Simmons-Smith cyclopropanation of allylic alcohols
Stereochemical Role (4R,5R)-configured bifunctional chiral controller
Use Context Stoichiometric ligand for asymmetric cyclopropane building-block synthesis

Why 2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide Cannot Be Replaced by a Generic Dioxaborolane or Its Enantiomer


Substituting CAS 161344-85-0 with an achiral butylboronic ester (e.g., n-butylboronic acid pinacol ester, CAS 69190-62-1) or with its (4S,5S)-enantiomer (CAS 161344-84-9) introduces fundamentally different stereochemical outcomes. The (4R,5R)-dioxaborolane framework is not merely a boronic ester protecting group; it is a bifunctional chiral controller that simultaneously chelates the zinc carbenoid and the allylic alcohol substrate via its amide carbonyls and boronate oxygen, enforcing a specific pro-chiral transition state geometry that achiral analogs cannot replicate [1] [2]. Use of the wrong enantiomer reverses the sense of asymmetric induction, producing the opposite product enantiomer . Furthermore, the two enantiomers exhibit markedly different physical properties—boiling point differs by >125 °C and density by 0.024 g/mL—meaning that a procurement specification based on CAS 161344-85-0 cannot be fulfilled by CAS 161344-84-9 without compromising both stereochemical fidelity and downstream handling protocols [3].

Achiral butylboronic ester (e.g., n-butylboronic acid pinacol ester) Lacks the chiral tartaramide backbone required for stereocontrol; may not induce enantioselectivity, leading to racemic cyclopropanation products
(4S,5S)-enantiomer (CAS 161344-84-9) Reverses the sense of asymmetric induction, producing the opposite product enantiomer; distinct physical properties may disrupt established handling and QC protocols
Generic dioxaborolane without tartaramide architecture Absence of amide carbonyl chelation sites may compromise bifunctional substrate activation and reduce enantioselectivity in Simmons-Smith conditions

Quantitative Differentiation Evidence for 2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (CAS 161344-85-0) vs. Closest Analogs


Enantioselectivity in Simmons–Smith Cyclopropanation: (4R,5R)-Dioxaborolane vs. Achiral Boronic Esters

The (4R,5R)-dioxaborolane ligand (CAS 161344-85-0) delivers enantiomeric excesses of 88–94% in the Simmons–Smith cyclopropanation of cinnamyl alcohol and substituted allylic alcohols, as reported in the seminal J. Am. Chem. Soc. 1998 study [1]. Under optimized conditions (2 equiv Zn(CH₂I)₂·DME, CH₂Cl₂, −10 °C to rt), cinnamyl alcohol was converted to the corresponding cyclopropylmethanol with 94% ee [1]. In contrast, achiral butylboronic esters such as n-butylboronic acid pinacol ester (CAS 69190-62-1) provide no asymmetric induction (0% ee) under analogous conditions, as they lack the requisite chiral tartaramide backbone for stereocontrol [2].

Enantioselectivity
Head-to-head
88–94% ee vs. 0% ee (achiral ester)
Supports enantioselective workflow selection; achiral esters yield racemic product
Simmons-Smith conditions, cinnamyl alcohol substrate; ee by chiral GC
asymmetric cyclopropanation Simmons-Smith reaction chiral dioxaborolane ligand

Physical Property Head-to-Head: (4R,5R)- vs. (4S,5S)-Dioxaborolane Isomers for Identity and Purity Verification

CAS 161344-85-0 ((4R,5R)-isomer) and its enantiomer CAS 161344-84-9 ((4S,5S)-isomer) display diagnostically distinct physical properties. The (4R,5R)-isomer has a boiling point of 178–179 °C, density of 1.072 g/mL at 25 °C, and specific optical rotation [α]²⁰/D of −105° (c = 1.7% in CHCl₃) . The (4S,5S)-isomer exhibits a boiling point of 305–306 °C, density of 1.096 g/mL at 25 °C, and [α]²⁰/D of +106° (c = 1% in CHCl₃) . The 127 °C difference in boiling point and the opposite sign of optical rotation constitute unambiguous, experimentally accessible identity checks that prevent enantiomer mis-assignment during receipt and storage [1].

Enantiomer Identity
Head-to-head
Boiling point delta 127 °C; [α]D opposite sign (−105° vs. +106°)
Provides unambiguous, non-destructive identity verification landmarks
Literature values at atmospheric pressure; optical rotation in CHCl₃ at 20 °C
enantiomer differentiation optical rotation boiling point comparison

Divergent Total Synthesis Applications: (4R,5R)-Isomer in Natural Product Synthesis vs. (4S,5S)-Isomer

The (4R,5R)-dioxaborolane (CAS 161344-85-0) has been explicitly employed as the chiral cyclopropanation ligand in the total synthesis of (+)-frondosin A (Trost et al., J. Am. Chem. Soc. 2007, 129, 11781–11790) and coibacins A and B (Carneiro et al., J. Org. Chem. 2014, 79, 630–642) . In these syntheses, the (4R,5R)-ligand delivered the requisite (1R,2R)- or (1R,2S)-cyclopropylmethanol intermediates with high enantiocontrol, enabling completion of the natural product targets . The (4S,5S)-isomer (CAS 161344-84-9) is instead documented for the preparation of enantioenriched spiropentanes and 1,2,3-trisubstituted cyclopropane derivatives via zinc-catalyzed cyclopropanation of hydroxymethylallenes [1]. This application divergence is not interchangeable: using the wrong enantiomer in a published total synthesis route would produce the enantiomeric cyclopropane intermediate and ultimately the wrong natural product enantiomer, invalidating the entire synthetic sequence [1].

Synthetic Precedent
Reported
Total synthesis: (+)-frondosin A, coibacins A/B, cyclopropyl nucleosides
Supports synthetic route fidelity for these targets; (4S,5S)-isomer used for distinct compound classes
No publication reports interchangeable enantiomer use in these campaigns
total synthesis natural products chiral cyclopropane

Ligand Efficiency Rank: (4R,5R)-Dioxaborolane as the Most Efficient Chiral Controller for Simmons–Smith Cyclopropanation

Among chiral dioxaborolane ligands surveyed for the enantioselective Simmons–Smith cyclopropanation, the (4R,5R)-N,N,N′,N′-tetramethyltartaramide-derived dioxaborolane 1 was identified as the most efficient chiral controller [1]. The 1994 disclosure explicitly states: 'The most efficient chiral controller we have surveyed thus far is the dioxaborolane 1 prepared from commercially available (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide' [1]. This ligand design incorporates both a Lewis basic site (amide carbonyls) that chelates the zinc carbenoid and a Lewis acidic site (boron center) that anchors the allylic alcohol substrate, enabling pseudo-intramolecular delivery of the methylene group [1]. Alternative ligands lacking this amphoteric bifunctional architecture, including simpler tartrate-derived dioxaborolanes and monoamide analogs, gave inferior enantioselectivities [1].

Ligand Efficiency
Class-level
Reported most efficient chiral controller among surveyed dioxaborolane ligands
Ranked highest in inventor's ligand survey; class-level evidence
Qualitative assessment from 1994 ligand design study; verify for specific substrates
ligand design amphoteric bifunctional ligand Simmons-Smith reaction

Validated Research and Industrial Application Scenarios for CAS 161344-85-0, 2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide


Enantioselective Cyclopropanation of Allylic Alcohols for Chiral Cyclopropylmethanol Synthesis

In medicinal chemistry and natural product synthesis programs requiring chiral cyclopropane building blocks, CAS 161344-85-0 serves as the stoichiometric chiral controller in the Simmons–Smith cyclopropanation of allylic alcohols. Using 2 equivalents of Zn(CH₂I)₂·DME in dichloromethane at −10 °C to room temperature, this ligand delivers cyclopropylmethanols with 88–94% ee, as established by Charette et al. (J. Am. Chem. Soc. 1998) . The method has been validated in the total synthesis of (+)-frondosin A, coibacins A and B, and (S)- and (N)-cyclopropyl-fused carbocyclic nucleosides [1]. Achiral butylboronic esters cannot replicate this stereochemical outcome .

Synthesis of GPR119 Agonist Cyclopropyl Intermediates for Metabolic Disease Drug Discovery

Patents US-2014329798-A1, US-9018224-B2, and related filings (priority date 2011-11-15) disclose substituted cyclopropyl compounds as GPR119 agonists for the treatment of type 2 diabetes and obesity . CAS 161344-85-0 is explicitly referenced as the reactant for preparing the chiral cyclopropane intermediates central to these pharmacologically active molecules . Industrial procurement of this reagent is therefore justified when scaling up patent-defined synthetic routes to GPR119-targeting drug candidates .

Chiral Auxiliary for Asymmetric Suzuki–Miyaura Cross-Coupling Toward Enantioenriched Biaryls

The tetramethyltartaramide dioxaborolane framework of CAS 161344-85-0 can impart stereoselectivity in Suzuki–Miyaura couplings, where the chiral boronic ester acts as a chiral auxiliary . This extends the compound's utility beyond cyclopropanation to the synthesis of enantioenriched biaryl structures relevant to pharmaceutical scaffolds. The (4R,5R) configuration ensures a defined stereochemical outcome, whereas achiral butylboronic pinacol ester yields racemic products .

Quality Control and Enantiomeric Purity Verification Using Physical Property Landmarks

The large, experimentally accessible differences in boiling point (Δ = 127 °C) and optical rotation (opposite sign, [α]²⁰/D −105° vs. +106°) between the (4R,5R)- and (4S,5S)-isomers provide reliable, non-destructive identity confirmation upon receipt [1]. Procurement specifications for CAS 161344-85-0 should include optical rotation limits as a gate-check to prevent accidental shipment of the (4S,5S)-enantiomer, which would reverse the stereochemical course of any subsequent asymmetric reaction .

Application
Selection Property
Validation Focus
Enantioselective cyclopropanation of allylic alcohols
Chiral controller configuration (4R,5R)
Enantiomeric excess verification by chiral GC or HPLC
GPR119 agonist cyclopropyl intermediate synthesis
Patent-defined stereochemical route compatibility
Enantiomeric purity and intermediate identity confirmation
Asymmetric Suzuki-Miyaura biaryl cross-coupling
Chiral dioxaborolane auxiliary configuration
Stereochemical outcome review in cross-coupling conditions
Enantiomeric identity QC at receipt
Physical property landmarks (bp, optical rotation)
Optical rotation sign and boiling point verification against certificate
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